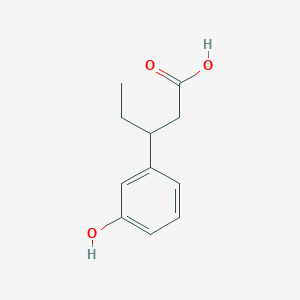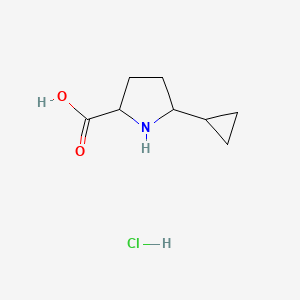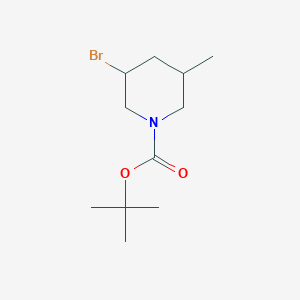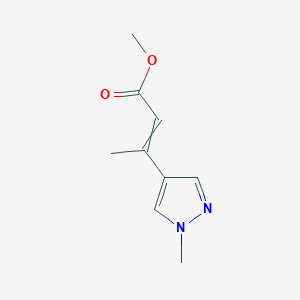
2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile is an organic compound that belongs to the class of bromopyridines This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a hydroxyacetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile typically involves the bromination of pyridine derivatives followed by the introduction of the hydroxyacetonitrile group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Hydroxygruppe kann zu einer Carbonylgruppe oxidiert werden, und die Nitrilgruppe kann zu einem Amin reduziert werden.
Kupplungsreaktionen: Die Verbindung kann an Kreuzkupplungsreaktionen, wie z. B. Suzuki- oder Heck-Reaktionen, teilnehmen, um komplexere Strukturen zu bilden.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Nukleophile wie Natriumazid oder Thioharnstoff in Gegenwart einer Base.
Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Katalysator.
Hauptsächlich gebildete Produkte:
- Substituierte Pyridinderivate
- Carbonylverbindungen aus der Oxidation
- Amine aus der Reduktion
Wissenschaftliche Forschungsanwendungen
2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle und heterocyclischer Verbindungen eingesetzt.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und anticancer Eigenschaften.
Medizin: Wird als potenzieller Leitwirkstoff für die Medikamentenentwicklung untersucht, da er in der Lage ist, mit verschiedenen biologischen Zielstrukturen zu interagieren.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen. Das Bromatom und die Hydroxyacetonitrilgruppe können Wasserstoffbrückenbindungen und andere Wechselwirkungen mit Enzymen und Rezeptoren eingehen und deren Aktivität modulieren. Die Verbindung kann bestimmte Signalwege hemmen oder aktivieren, was zu den beobachteten biologischen Wirkungen führt .
Ähnliche Verbindungen:
2-Bromopyridin: Fehlt die Hydroxyacetonitrilgruppe, wodurch es in bestimmten Reaktionen weniger vielseitig einsetzbar ist.
4-Bromopyridin: Das Bromatom ist anders positioniert, was seine Reaktivität und Anwendungen beeinflusst.
2-Hydroxyacetonitril: Fehlt der Brompyridin-Bestandteil, wodurch seine Verwendung in Kreuzkupplungsreaktionen eingeschränkt ist.
Einzigartigkeit: this compound ist aufgrund der Kombination der Brompyridin- und Hydroxyacetonitrilgruppen einzigartig, die ein vielseitiges Gerüst für verschiedene chemische Transformationen und biologische Wechselwirkungen bieten. Diese duale Funktionalität erhöht seinen Nutzen in der synthetischen Chemie und der Medikamentenentwicklung.
Wirkmechanismus
The mechanism of action of 2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets. The bromine atom and the hydroxyacetonitrile group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Bromopyridine: Lacks the hydroxyacetonitrile group, making it less versatile in certain reactions.
4-Bromopyridine: The bromine atom is positioned differently, affecting its reactivity and applications.
2-Hydroxyacetonitrile: Lacks the bromopyridine moiety, limiting its use in cross-coupling reactions.
Uniqueness: 2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile is unique due to the combination of the bromopyridine and hydroxyacetonitrile groups, providing a versatile scaffold for various chemical transformations and biological interactions. This dual functionality enhances its utility in synthetic chemistry and drug discovery.
Eigenschaften
Molekularformel |
C7H5BrN2O |
|---|---|
Molekulargewicht |
213.03 g/mol |
IUPAC-Name |
2-(2-bromopyridin-4-yl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C7H5BrN2O/c8-7-3-5(1-2-10-7)6(11)4-9/h1-3,6,11H |
InChI-Schlüssel |
NDRFWVQESUCRNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C(C#N)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2-Difluoro-8-azaspiro[4.5]decane](/img/structure/B11718039.png)
![[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B11718040.png)
![methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11718041.png)


![N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B11718075.png)
![6-Oxa-4-azaspiro[2.4]heptane-5,7-dione](/img/structure/B11718080.png)

![6-Iodothieno[3,2-b]pyridine](/img/structure/B11718094.png)
![7-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B11718105.png)

